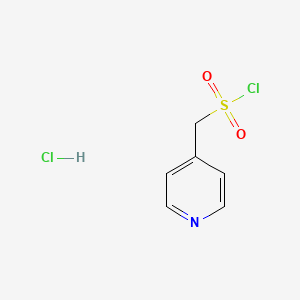![molecular formula C26H25N3O3S2 B3278913 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683767-94-4](/img/structure/B3278913.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
描述
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds with a benzothiazole core have been associated with a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that Oprea1_646122 may interact with multiple targets, depending on the specific functional groups attached to the benzothiazole core.
Mode of Action
Compounds with a similar benzothiazole core structure have been shown to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . The specific mode of action would depend on the nature of the target and the specific interactions between the target and the functional groups present in Oprea1_646122.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it’s likely that oprea1_646122 could affect multiple pathways, depending on its specific targets . The downstream effects would depend on the nature of these pathways and how the activity of the target is altered by Oprea1_646122.
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that these compounds generally have favorable pharmacokinetic profiles . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and metabolism.
Result of Action
Based on the wide range of biological activities associated with benzothiazole derivatives, it’s likely that oprea1_646122 could have various effects at the molecular and cellular level, depending on its specific targets and mode of action .
生化分析
Biochemical Properties
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacterial strains . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and protein function, leading to cell lysis and death . In mammalian cells, this compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to bacterial enzymes, inhibiting their activity and disrupting essential metabolic processes . In mammalian cells, this compound interacts with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been shown to include sustained inhibition of bacterial growth and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antibacterial and anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antibacterial and anti-inflammatory activities. This compound interacts with bacterial enzymes involved in cell wall synthesis and protein function, disrupting these pathways and leading to bacterial cell death . In mammalian cells, this compound modulates inflammatory pathways by interacting with key enzymes and regulatory proteins . These interactions can alter metabolic flux and metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is taken up by bacterial cells through specific transporters, allowing it to reach its intracellular targets . In mammalian cells, this compound can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions play a crucial role in determining the efficacy and toxicity of this compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. In bacterial cells, this compound localizes to the cell wall and cytoplasm, where it interacts with enzymes involved in cell wall synthesis and protein function . In mammalian cells, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and inflammatory responses . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-4-5-17-29(18)34(31,32)22-15-11-19(12-16-22)25(30)27-21-13-9-20(10-14-21)26-28-23-7-2-3-8-24(23)33-26/h2-3,7-16,18H,4-6,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKZELVWJZPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3278833.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3278838.png)
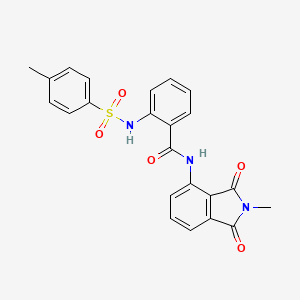
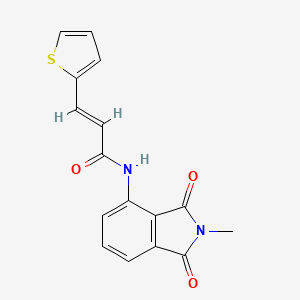
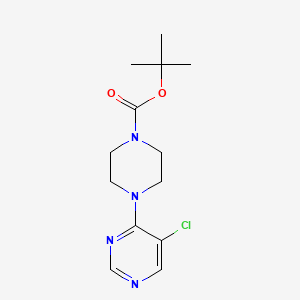
![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
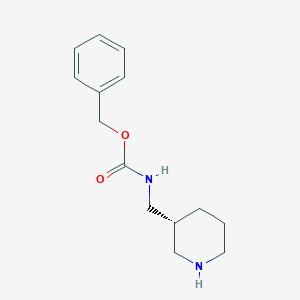

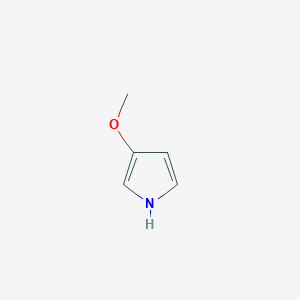
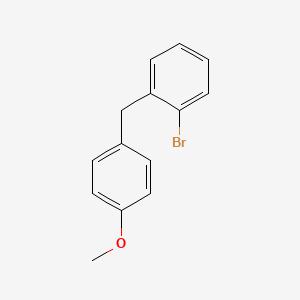
![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B3278921.png)
